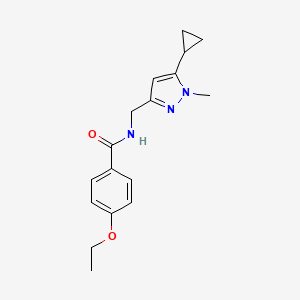
6-(Oxan-4-ylmethoxy)-1,2,3,4-tetrahydroisoquinoline;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “6-(Oxan-4-ylmethoxy)-1,2,3,4-tetrahydroisoquinoline;2,2,2-trifluoroacetic acid” is a salt with a molecular weight of 361.36 . Its IUPAC name is 6-((tetrahydro-2H-pyran-4-yl)methoxy)-1,2,3,4-tetrahydroisoquinoline 2,2,2-trifluoroacetate .
Molecular Structure Analysis
The molecular structure of this compound can be derived from its IUPAC name. It contains a tetrahydroisoquinoline group, which is a type of isoquinoline with four hydrogen atoms. This group is attached to an oxan-4-ylmethoxy group, which is a type of ether group containing an oxan (tetrahydro-2H-pyran) ring .
Scientific Research Applications
Tautomeric Studies
Research on related tetrahydroisoquinoline compounds has revealed insights into tautomerism, a phenomenon where compounds can exist in two or more forms that readily interconvert. For instance, studies on 3-heteroarylmethylene-2-oxo-1,2,3,4-tetrahydroquinoxalines showed different tautomeric behaviors in various solvents, indicating the complex equilibrium between different structural forms of these compounds (Kurasawa et al., 1985).
C-H Functionalization
The C-H functionalization of cyclic amines, including tetrahydroisoquinoline, through redox-annulations with α,β-unsaturated carbonyl compounds, has been a significant area of study. This process leads to the formation of ring-fused pyrrolines, demonstrating the potential for constructing complex molecular architectures from relatively simple starting materials (Kang et al., 2015).
Influence on Drug Distribution
Investigations into the distribution behavior of related compounds, like 4-quinolones, have highlighted the influence of pH and other factors on their interaction with solid phases and biological matrices. Such studies are crucial for understanding the pharmacokinetics and environmental fate of pharmaceutical compounds (Lützhøft et al., 2000).
Ring Expansion Reactions
The Dakin–West reaction of tetrahydroisoquinoline-1-carboxylic acids with trifluoroacetic anhydride has been observed to undergo unusual ring expansion, leading to the synthesis of 3-benzazepine derivatives. This highlights the potential for novel synthetic pathways in organic chemistry (Kawase, 1992).
Enzymatic Oxidation
The enzymatic oxidation of phenolic tetrahydroisoquinoline-1-carboxylic acids has been studied, showing the potential for using enzymes like horseradish peroxidase or fungal laccase for oxidative decarboxylation. This process yields high yields of corresponding dihydroisoquinolines, illustrating the enzymatic methods' efficiency in organic synthesis (Coutts et al., 1980).
properties
IUPAC Name |
6-(oxan-4-ylmethoxy)-1,2,3,4-tetrahydroisoquinoline;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2.C2HF3O2/c1-2-15(9-13-3-6-16-10-14(1)13)18-11-12-4-7-17-8-5-12;3-2(4,5)1(6)7/h1-2,9,12,16H,3-8,10-11H2;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATWDNWSSPRTQLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=CC3=C(CNCC3)C=C2.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


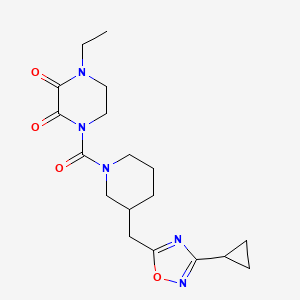
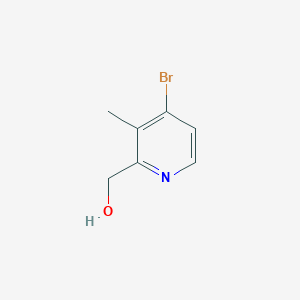
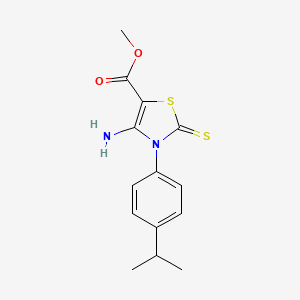


![N-benzyl-2-[4-(5-chloro-2-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2527896.png)
![2-(Bromomethyl)bicyclo[2.1.1]hexane](/img/structure/B2527899.png)
![4-chloro-1-ethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2527901.png)
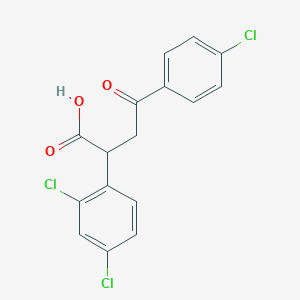
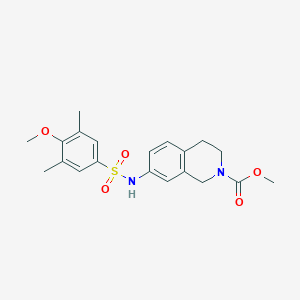
![2-fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2527907.png)
